TMSCl Doubles to Triples Diastereoselectivity Compared to Mercuric Chloride in Samarium-Promoted Cyclopropanation
In the samarium-promoted cyclopropanation of allylic and α-allenic alcohols, replacing the classic activator HgCl₂ with chlorotrimethylsilane (TMSCl) led to a substantial and synthetically useful increase in diastereoselectivity [1]. For substrates where HgCl₂ showed moderate to good selectivity, TMSCl doubled (Table 1, entry 5) or even tripled (Table 1, entry 10) the diastereoselectivity, while retaining complete chemoselectivity toward the allylic olefin [1]. This improvement addresses a key limitation of the HgCl₂ system, providing a non-toxic alternative with enhanced stereocontrol.
| Evidence Dimension | Diastereoselectivity (ratio of diastereomers) in Sm/CH₂I₂-promoted cyclopropanation |
|---|---|
| Target Compound Data | Diastereoselectivity increased 2- to 3-fold relative to HgCl₂ baseline for specific substrates |
| Comparator Or Baseline | Mercuric chloride (HgCl₂) as activator; yields were equivalent to or up to 10% higher than HgCl₂ for substrates with R' = H, but 10-15% lower for R' = methyl |
| Quantified Difference | TMSCl doubled diastereoselectivity (entry 5); tripled diastereoselectivity (entry 10); yield increase up to 10% (entries 2, 5, 12); yield decrease 10-15% (entries 10, 11) |
| Conditions | Sm/CH₂I₂/TMSCl system at room temperature, catalytic TMSCl (optimized at 5 g scale); 7-10 equiv Sm and CH₂I₂ required |
Why This Matters
Enhanced stereocontrol reduces downstream purification costs and improves product purity, while eliminating toxic mercury salts simplifies waste disposal and aligns with green chemistry procurement mandates.
- [1] Lautens, M., & Ren, Y. (1996). Chlorotrimethylsilane as an Activating Reagent in the Samarium-Promoted Cyclopropanation of Allylic and α-Allenic Alcohols. The Journal of Organic Chemistry, 61(6), 2210–2214. View Source
